Tesofensine is a triple monoamine reuptake inhibitor of the phenyltropane class, characterized by its potent and balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)] Originally investigated for neurodegenerative disorders, it was repurposed for obesity research after trial participants consistently demonstrated significant weight loss.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvTNL4jRxeeoPsOjj_EnfPMPN73PwFkdQWY6LcPEFhKR3bmKWAJsusner8Bm_Ug3Ww4q-5eFV9tca320-50TSNJqARLabUA-DMiHKtuq7JNzw-IxXSNJO_yob3hhH5Yy4Ek-QK)] The citrate salt (CAS 861205-83-6) is a specific form developed for its suitability in stable, soluble oral pharmaceutical compositions, making it a preferred choice for preclinical and clinical research applications requiring reliable administration.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi_rGxaVGb5czh7EBF75ZwBz8753pb09B4BzcGHkqWgWYbBF7UWECYfe1Pzc2Rpdghi0EfDHVHG6GNNg9G2abq-L8a70ZcqyKNq8FdlCvcJjkFmAldbXL5YmKbg7j_5FTsQQ3Up_2Qyfb2m-WDFSv1GhoAHp6mfNzBDjlU5ldGWjB9bUEDlUFPoK5iF2txIa6QshZWJz1yjYu3DZTy05W6Lef6b9WZ)]
Selecting Tesofensine citrate is a deliberate choice impacting experimental design and reproducibility. The citrate salt is explicitly preferred over the free base in pharmaceutical development for its favorable physicochemical properties, which ensure stability and high solubility for consistent oral dosage formulation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] Furthermore, substituting Tesofensine with more common dual or single-action reuptake inhibitors (e.g., an SNRI like Sibutramine or an NDRI) would fundamentally alter the experimental outcome. Its distinct, balanced, and potent activity across all three monoamine transporters (SERT, NET, DAT) creates a unique neurochemical profile that cannot be replicated by compounds with a more limited mechanism of action.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvTNL4jRxeeoPsOjj_EnfPMPN73PwFkdQWY6LcPEFhKR3bmKWAJsusner8Bm_Ug3Ww4q-5eFV9tca320-50TSNJqARLabUA-DMiHKtuq7JNzw-IxXSNJO_yob3hhH5Yy4Ek-QK)]
Patent literature covering stable pharmaceutical compositions of Tesofensine explicitly identifies the citrate salt as the preferred form over the free base.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)] Dissolution testing within this development context confirmed that Tesofensine is a 'highly permeable and readily soluble compound,' a critical attribute for achieving consistent bioavailability and reproducible results in studies requiring oral administration.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] This contrasts with the often-poor aqueous solubility of free base forms of complex organic molecules, which can complicate formulation and lead to inconsistent exposure.
| Evidence Dimension | Suitability for Oral Formulation |
| Target Compound Data | Explicitly selected as the 'preferred' salt form; described as 'readily soluble'.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)] |
| Comparator Or Baseline | Tesofensine (free base) |
| Quantified Difference | Qualitatively superior; the citrate salt is specifically chosen in patents for creating stable oral dosage forms where the free base is an alternative. |
| Conditions | Pharmaceutical tablet formulation and dissolution testing.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
For researchers requiring reliable oral dosing in animal studies, the citrate salt provides superior handling, solubility, and formulation stability over the free base.
In vitro neurochemical assays demonstrate that Tesofensine exhibits potent, single-digit to low double-digit nanomolar inhibitory activity across all three key monoamine transporters.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] This balanced profile is distinct from benchmark comparators like sibutramine (primarily a serotonin-norepinephrine reuptake inhibitor) or bupropion (a norepinephrine-dopamine reuptake inhibitor), which have significantly weaker or no activity at one or more of the transporters.
| Evidence Dimension | Transporter Inhibition (IC₅₀) |
| Target Compound Data | DAT: 8 nM, NET: 3 nM, SERT: 11 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
| Comparator Or Baseline | Dual or single reuptake inhibitors (e.g., Sibutramine, Bupropion). |
| Quantified Difference | Provides potent, triple-action inhibition, whereas comparators are selective for only one or two transporters. |
| Conditions | In vitro neurochemical transporter binding assays.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
This justifies its selection in studies where the synergistic action of all three neurotransmitter systems is the specific mechanism being investigated, a profile not offered by more selective agents.
In a 28-day head-to-head study in a rat model of diet-induced obesity, oral administration of Tesofensine resulted in a significantly greater and more sustained reduction in body weight compared to the classic SNRI benchmark, sibutramine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] Notably, the appetite-suppressing (hypophagic) effect of Tesofensine was observed to be longer-lasting than that of sibutramine, suggesting a more durable mechanism of action.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)]
| Evidence Dimension | Body Weight Reduction from Baseline (%) |
| Target Compound Data | 9.9% weight loss (at 2.5 mg/kg, p.o.).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
| Comparator Or Baseline | Sibutramine: 7.6% weight loss (at 7.5 mg/kg, p.o.).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
| Quantified Difference | Tesofensine achieved approximately 30% more weight loss than a robust dose of sibutramine in a validated obesity model. |
| Conditions | 28-day study in diet-induced obese rats.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
For researchers needing a high-efficacy positive control in obesity studies, Tesofensine demonstrates quantitatively superior and more durable effects than a widely used benchmark compound.
In a 24-week, randomized, placebo-controlled Phase II clinical trial, obese patients treated with Tesofensine (0.5 mg) achieved a mean weight loss of 11.3 kg, compared to just 2.2 kg in the placebo group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] This level of efficacy was noted to be approximately double the weight loss typically achieved with then-approved anti-obesity drugs like sibutramine (~4.5 kg) and rimonabant (~4.7 kg) in similar duration trials.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)]
| Evidence Dimension | Placebo-Subtracted Weight Loss (kg) |
| Target Compound Data | ~10 kg (11.2% - 12.6% total weight loss vs 2% placebo).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvTNL4jRxeeoPsOjj_EnfPMPN73PwFkdQWY6LcPEFhKR3bmKWAJsusner8Bm_Ug3Ww4q-5eFV9tca320-50TSNJqARLabUA-DMiHKtuq7JNzw-IxXSNJO_yob3hhH5Yy4Ek-QK)] |
| Comparator Or Baseline | Sibutramine: ~4.5 kg; Rimonabant: ~4.7 kg.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)] |
| Quantified Difference | Tesofensine produced approximately 2x greater weight loss than established anti-obesity agents in a clinical setting. |
| Conditions | 24-week Phase II clinical trial in obese patients (BMI 30-40 kg/m²).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)] |
This provides strong validation of the preclinical data and establishes Tesofensine as a high-efficacy tool for studies modeling clinically significant weight loss.
The citrate salt's documented suitability for stable, soluble oral formulations makes it the right choice for long-term preclinical studies in diet-induced obesity models where consistent administration and bioavailability are paramount to data quality.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlmxSvPJrgvSgSWVkTKxr1KZmkgoOU-2XMuAWlPy0D7h_FqkExmRVQpRYKdVvd5tM2dU306JwVpKtFl5dfoY5UdpCaBsDhS3x91ZQlZerhkrczUeteNdOm4N4XSVI2KwcnZu-mgi2cLxEvtpROEhCOeHvuVd_o4NY1SjV92ElC7x0l3agGo449wd5sO_MGXQmYm204YF0FZxzKv7_rkiBGGLB0CL9KHu_OenfsjUI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)]
When an experiment is designed to probe the combined effects of enhancing serotonin, norepinephrine, and dopamine neurotransmission, Tesofensine provides a well-characterized tool with a balanced, nanomolar potency profile that cannot be replicated by using SNRI or NDRI comparators.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvTNL4jRxeeoPsOjj_EnfPMPN73PwFkdQWY6LcPEFhKR3bmKWAJsusner8Bm_Ug3Ww4q-5eFV9tca320-50TSNJqARLabUA-DMiHKtuq7JNzw-IxXSNJO_yob3hhH5Yy4Ek-QK)]
Its demonstrated ability to produce weight loss quantitatively superior to historical standards like sibutramine, both preclinically and clinically, establishes it as a relevant, high-bar positive control for evaluating the efficacy of new drug candidates.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN-BfGNN_yZ0kd772Bi9KhnLP31JMjiWYTRY8W_I9knSOkYg5cDhtGiOLzhYo4lUblFdF5qssAXcPvjx9v9Ya-UySCQgBY0t0PSiLmxcaynQT_YYyeMySev_0o1DvF5Vnv1pGl-QvycY6fpjqXJgZP6W5_zFEimQ3bwGKH6IUyvRfhNIYaNMC-GaQfYfY4ysSwZe-4kw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEi_rGxaVGb5czh7EBF75ZwBz8753pb09B4BzcGHkqWgWYbBF7UWECYfe1Pzc2Rpdghi0EfDHVHG6GNNg9G2abq-L8a70ZcqyKNq8FdlCvcJjkFmAldbXL5YmKbg7j_5FTsQQ3Up_2Qyfb2m-WDFSv1GhoAHp6mfNzBDjlU5ldGWjB9bUEDlUFPoK5iF2txIa6QshZWJz1yjYu3DZTy05W6Lef6b9WZ)]